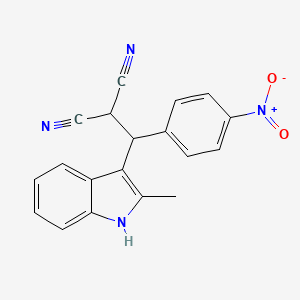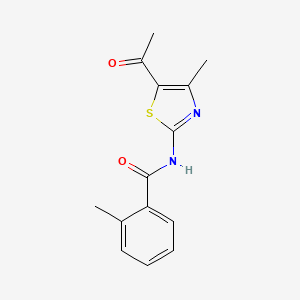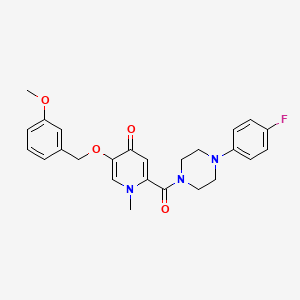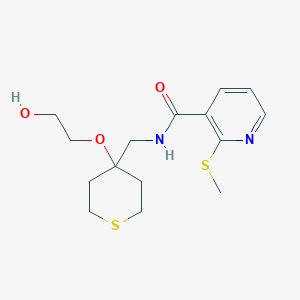
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and a precursor to NAD+ (nicotinamide adenine dinucleotide), a coenzyme essential for energy metabolism and cell health. Nicotinamide derivatives have been studied for various biological activities, including their role in cancer, metabolic pathways, and as potential therapeutic agents .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the splicing of nicotinic acid with other heterocycles, such as thiophene, to create compounds with potential biological activities . The synthesis process is typically confirmed using techniques like 1H NMR, 13C NMR, and HRMS spectra. These methods help in identifying the structures of the synthesized compounds and confirming their purity .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives can significantly influence their biological activity. For instance, the conformation of the pyridine ring relative to the amide group can vary, with substituted compounds showing a higher degree of torsion than unsubstituted ones . This torsion can affect the compound's ability to interact with biological targets, such as enzymes or receptors .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including N-methylation and oxidation. These reactions can lead to the formation of metabolites like N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, which can be determined using high-performance liquid chromatography . The ability of these compounds to undergo such reactions is crucial for their biological functions and potential therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are essential for their biological activity and potential as therapeutic agents. For example, the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution has been studied, indicating that these compounds can act as mixed-type corrosion inhibitors and their adsorption behavior follows the Langmuir isotherm model . These properties are also important for the development of new drugs and their formulation .
Aplicaciones Científicas De Investigación
Enzymatic Activity and Inhibition
N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide may be involved in enzymatic processes similar to those of nicotinamide and its derivatives. Nicotinamide N-methyltransferase (NNMT) is an enzyme responsible for the N-methylation of nicotinamide (vitamin B3) and other pyridine-containing small molecules, suggesting a role in detoxification of xenobiotics. The development of an NNMT activity assay could facilitate the study of substrates and inhibitors, including compounds similar to N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, providing insights into enzyme-substrate interactions and potential therapeutic applications (van Haren et al., 2016).
Metabolic Implications
Studies on NNMT, which could be relevant to compounds like N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, indicate its role in various metabolic processes. NNMT overexpression has been linked to diseases such as multiple cancers, Parkinson's disease, diabetes, and obesity. Research into NNMT's substrate scope and inhibitor development could unveil new therapeutic strategies and further our understanding of metabolic regulation (van Haren et al., 2016).
Drug Development and Disease Treatment
The broad substrate recognition of NNMT suggests its involvement in drug metabolism and detoxification, highlighting the potential for developing NNMT inhibitors as therapeutic agents. Studies on NNMT's interaction with various substrates, including potentially N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, could lead to advancements in treating conditions associated with NNMT overexpression. The identification and characterization of inhibitors through assays and kinetic analyses contribute to drug discovery efforts aimed at modulating NNMT activity for therapeutic purposes (van Haren et al., 2016).
Chemical and Corrosion Studies
In the field of chemistry, nicotinamide derivatives, including structures similar to N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(methylthio)nicotinamide, have been explored for their corrosion inhibition properties on metals in acidic environments. Such studies are crucial for understanding the chemical behavior and applications of these compounds in industrial settings, potentially leading to the development of more efficient corrosion inhibitors (Chakravarthy et al., 2014).
Safety And Hazards
The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Direcciones Futuras
Future directions could involve potential applications of the compound, areas of research that need further exploration, and improvements that could be made in its synthesis or use.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. If you have a specific compound in mind that is well-studied, I would be happy to help you find information on it.
Propiedades
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-21-14-12(3-2-6-16-14)13(19)17-11-15(20-8-7-18)4-9-22-10-5-15/h2-3,6,18H,4-5,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFOYZLBDKUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
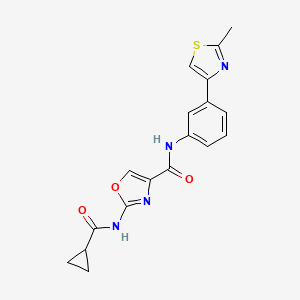
![ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2544328.png)
![N-[5-chloro-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]furan-2-carboxamide](/img/structure/B2544329.png)
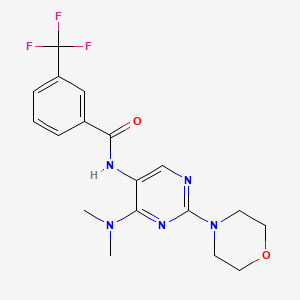
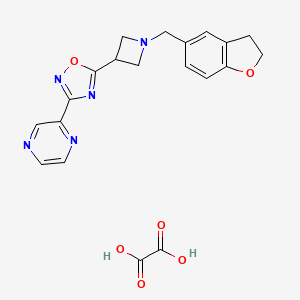
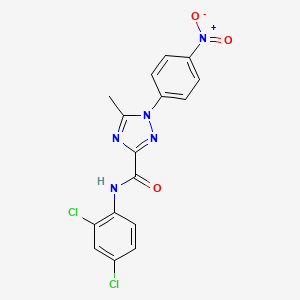
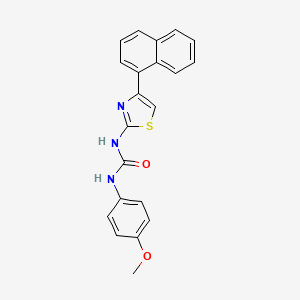
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
